1,3-Benzothiazole-2-carboxylic acid
Overview
Description
1,3-Benzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S and a molecular weight of 179.20 . It is a colorless solid and is soluble in organic solvents .
Synthesis Analysis
The synthesis of benzothiazoles, including 1,3-Benzothiazole-2-carboxylic acid, involves various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid also provides 2-arylbenzothiazoles .Molecular Structure Analysis
The 1,3-Benzothiazole-2-carboxylic acid molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .Chemical Reactions Analysis
Benzothiazoles, including 1,3-Benzothiazole-2-carboxylic acid, can undergo various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are key motifs of a wide range of biologically active compounds, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , neuroprotective , inhibitors of several enzymes and so on .
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial and Consumer Products
Benzothiazole derivatives are used in various industrial and consumer products . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .
Organic Synthesis
Numerous benzothiazole derivatives are used in organic synthesis . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .
Pharmacological Activity
The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions. This review focuses on C-2-substituted benzothiazoles, including the methods of their synthesis, structural modification, reaction mechanisms, and possible pharmacological activity .
Antimicrobial Agents
Benzothiazole derivatives have shown significant antimicrobial activity . They have been used as antitumor , antibacterial , antifungal , and antiparasitic agents.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, these compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The interaction of Benzothiazole-2-carboxylic acid with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell. This leads to the prevention of bacterial growth and replication .
Biochemical Pathways
The action of Benzothiazole-2-carboxylic acid affects several biochemical pathways. By inhibiting the aforementioned enzymes, it disrupts the normal metabolic processes of the bacteria, leading to their death .
Result of Action
The result of Benzothiazole-2-carboxylic acid’s action is the inhibition of bacterial growth and replication. By disrupting the normal functioning of various enzymes, it prevents the bacteria from carrying out their normal metabolic processes, leading to their death .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and high degree of structural diversity, making it vital for the investigation of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDQMYRPUHXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342850 | |
Record name | 1,3-Benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-2-carboxylic acid | |
CAS RN |
3622-04-6 | |
Record name | 1,3-Benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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